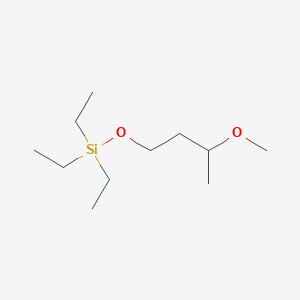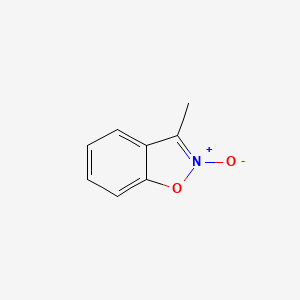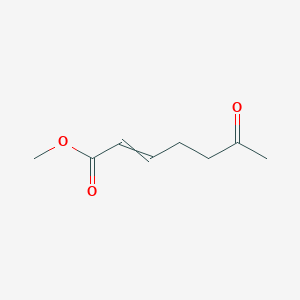
Methyl 6-oxohept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxohept-2-enoate is an organic compound with the molecular formula C8H12O3 It is an ester derivative characterized by a hept-2-enoate backbone with a keto group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 6-oxohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired ester . Another method involves the use of enol p-tosylate derived from methyl acetoacetate, which undergoes cross-coupling reactions to form the ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Methyl 6-oxohept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.
Mécanisme D'action
The mechanism of action of methyl 6-oxohept-2-enoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the keto group can participate in various redox reactions. These reactions are facilitated by enzymes or chemical catalysts that target the ester or keto functionalities.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-3-oxohept-6-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-oxohept-6-enoate: Lacks the double bond at the second position.
Uniqueness: Methyl 6-oxohept-2-enoate is unique due to its specific placement of the keto group and the double bond, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective synthetic applications where these functional groups are required.
Propriétés
Numéro CAS |
73923-21-4 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 6-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
PXPNWJGBSDMRQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



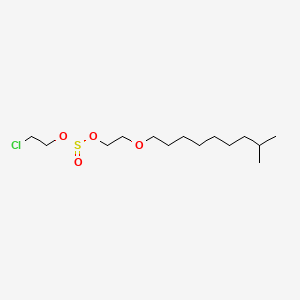
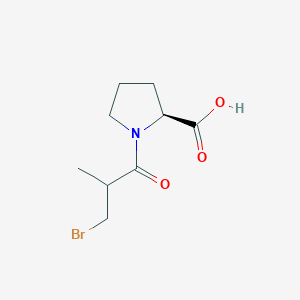
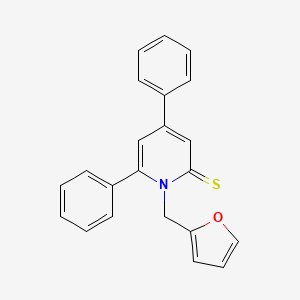


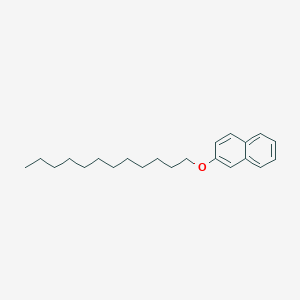
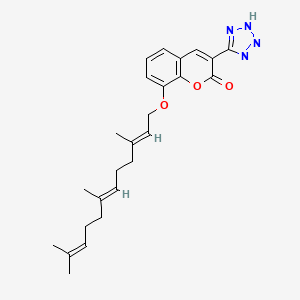
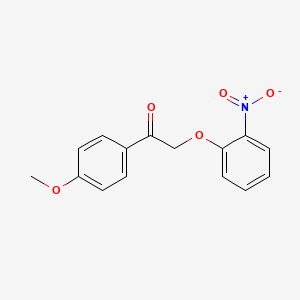
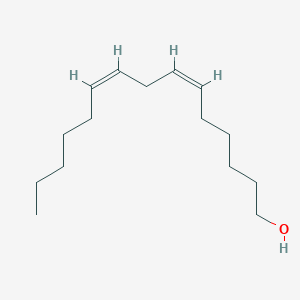
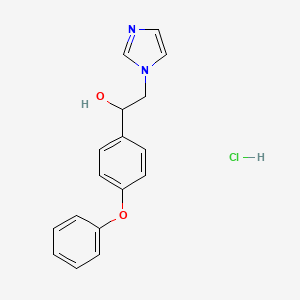
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
